molecular formula C9H8N2O2S B3242406 Methyl 5-aminobenzo[d]thiazole-2-carboxylate CAS No. 1514255-90-3

Methyl 5-aminobenzo[d]thiazole-2-carboxylate

Cat. No.: B3242406
CAS No.: 1514255-90-3
M. Wt: 208.24
InChI Key: GKVZWAMAXWGPOS-UHFFFAOYSA-N
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Description

Methyl 5-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an amino group at position 5 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The amino group enhances reactivity for further functionalization (e.g., amidation, alkylation), while the ester group allows for hydrolysis to carboxylic acids or coupling reactions. Its synthesis typically involves cyclization of thiourea derivatives with halo-carbonyl compounds, as seen in modified Hantzsch syntheses . The compound is notable for its metabolic stability and low toxicity, common to thiazole derivatives .

Properties

IUPAC Name

methyl 5-amino-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZWAMAXWGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514255-90-3
Record name methyl 5-amino-1,3-benzothiazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-aminobenzo[d]thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch thiazole synthesis is a well-known method for preparing thiazole derivatives . This method typically involves the reaction of α-haloketones with thioamides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial standards .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 undergoes nucleophilic substitution, facilitating derivatization for drug discovery.

Key Reactions

  • Acylation : Reacts with acetyl chloride or chloroacetyl chloride to form N-acyl derivatives. For example:

    Methyl 5 aminobenzo d thiazole 2 carboxylate+ClCOCH2ClMethyl 5 chloroacetamido benzo d thiazole 2 carboxylate\text{Methyl 5 aminobenzo d thiazole 2 carboxylate}+\text{ClCOCH}_2\text{Cl}\rightarrow \text{Methyl 5 chloroacetamido benzo d thiazole 2 carboxylate}

    This reaction proceeds in tetrahydrofuran (THF) at 80–90°C, yielding 62–72% .

  • Alkylation : The amino group reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form N-alkylated products .

Cyclocondensation Reactions

The compound participates in cyclization to form fused heterocycles.

Reaction with Thiourea Derivatives

  • Mechanism : Reacts with substituted thioureas in THF/water under bromination-cyclization conditions to yield bis-thiazole derivatives.
    Example:

    Methyl 5 aminobenzo d thiazole 2 carboxylate+4 methyl 2 thioformamide thiazole 5 ethyl carboxylateBis thiazole product\text{Methyl 5 aminobenzo d thiazole 2 carboxylate}+\text{4 methyl 2 thioformamide thiazole 5 ethyl carboxylate}\rightarrow \text{Bis thiazole product}

    Conditions : 90°C, 22 hours; Yield : 6–70% .

Table 1: Cyclocondensation Outcomes

Thiourea DerivativeProductYieldConditionsSource
N-(4-sulfobenzamido)thiourea2-(4-sulfobenzamido)thiazole derivative62%90°C, 18 hours
Thiocarbamide2-amino-4-methylthiazole-5-carboxylate72%80°C, 1 hour

Bromination and Cyclization

A one-pot bromination-cyclization method is employed for synthesizing benzothiazole cores.

Synthetic Pathway

  • Bromination : Methyl 4-aminobenzoate reacts with N-bromosuccinimide (NBS) in THF/water at 0–3°C .

  • Cyclization : The intermediate reacts with thiocyanate (KSCN) and bromine in acetic acid to form the benzothiazole ring .

Mechanistic Insight :

  • Thiocyanogen (SCN)₂ forms in situ, enabling thiocyanation of the aromatic ring.

  • Cyclization proceeds via intramolecular nucleophilic attack, confirmed by HPLC-MS monitoring .

Table 2: Bromination-Cyclization Conditions

Starting MaterialReagentsTemperatureTimeYieldSource
Methyl 4-aminobenzoateKSCN, Br₂, acetic acid10–25°C15–24h70–75%

Biological Interactions

The compound’s amino and ester groups enable interactions with enzymatic targets.

Anti-Tubercular Activity

  • Methyl 5-benzylthiazole-4-carboxylate derivatives inhibit M. tuberculosis H37Rv with MIC = 0.06 µg/ml .

  • Mechanism : The amino group forms hydrogen bonds with His244 and Asn274 in the β-ketoacyl synthase (mtFabH) active site, disrupting fatty acid biosynthesis .

Hydrogen-Bonding Interactions

  • The carboxylate group binds to Cys112 via H-bonds, while the amino group interacts with His244 (Figure 1) .

Figure 1 Proposed binding mode in mtFabH active site Source 4 \text{Figure 1 Proposed binding mode in mtFabH active site Source 4 }

Oxidation and Ester Hydrolysis

  • Ester Hydrolysis : The methyl ester undergoes hydrolysis in basic conditions to form the carboxylic acid derivative.
    Example:

    Methyl 5 aminobenzo d thiazole 2 carboxylate+NaOH5 Aminobenzo d thiazole 2 carboxylic acid\text{Methyl 5 aminobenzo d thiazole 2 carboxylate}+\text{NaOH}\rightarrow \text{5 Aminobenzo d thiazole 2 carboxylic acid}

    Applications : Free carboxylic acids are intermediates for amide coupling.

  • Oxidation : The thiazole ring is resistant to oxidation, but substituents (e.g., benzyl groups) can be oxidized under controlled conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-aminobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl 5-aminobenzo[d]thiazole-2-carboxylate

Compound Name Substituents (Position) CAS Number Molecular Weight Key Properties/Applications
Methyl 5-methylbenzo[d]thiazole-2-carboxylate 5-CH₃, 2-COOCH₃ 1323408-10-1 207.25 g/mol Improved lipophilicity; used in drug discovery
Methyl 5-bromobenzo[d]thiazole-2-carboxylate 5-Br, 2-COOCH₃ 1187928-49-9 272.12 g/mol Halogenated derivative; precursor for cross-coupling reactions
Ethyl 6-hydroxybenzothiazole-2-carboxylate 6-OH, 2-COOCH₂CH₃ - 239.27 g/mol Fluorescent probe precursor; modified for aqueous solubility
Methyl 5-aminobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene core, 5-NH₂ 20699-85-8 207.25 g/mol Thiophene analog; distinct electronic properties
5-Chlorobenzo[d]thiazole-2-carboxylic acid 5-Cl, 2-COOH 3507-53-7 215.67 g/mol Acidic derivative; used in coordination chemistry

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (electron-donating) in this compound enhances nucleophilicity at position 5, facilitating electrophilic substitution. In contrast, bromo or chloro substituents (electron-withdrawing) reduce reactivity but stabilize intermediates in cross-coupling reactions .
  • Solubility: Amino-substituted derivatives exhibit moderate aqueous solubility due to hydrogen bonding, whereas methyl or bromo analogs are more lipophilic . Hydroxyl or glucosamide modifications (e.g., in ) drastically improve water solubility for biological applications .
  • Biological Relevance: Amino groups are critical in drug design for hydrogen bonding with targets. For example, amide derivatives of similar thiazoles show antimicrobial and anti-inflammatory activities .

Key Comparisons:

  • Cyclization Efficiency: The Hantzsch method (thiourea + halo-carbonyl) is widely applicable but may require optimization for nitro- or amino-substituted precursors .
  • Functionalization Post-Synthesis: The amino group in this compound allows for diazotization or amidation, whereas bromo derivatives undergo Suzuki-Miyaura couplings .

Physicochemical and Spectroscopic Data

Table 3: Spectral Data for Selected Compounds

Compound ¹H NMR (DMSO-d6, δ ppm) IR (cm⁻¹) MS (ESI)
This compound δ 8.07 (dd, J=9.1 Hz), 7.74 (d, J=2.4 Hz), 3.94 (s) 1666 (C=O), 1375 429.12 [M+H]+
Methyl 5-methylbenzo[d]thiazole-2-carboxylate δ 8.15 (d, J=8.5 Hz), 7.42 (s), 3.91 (s), 2.45 (s) 1715 (C=O), 1600 207.25 [M+H]+
5-Chlorobenzo[d]thiazole-2-carboxylic acid δ 8.25 (d, J=8.6 Hz), 7.61 (d, J=8.7 Hz) 1680 (C=O), 1540 215.67 [M+H]+

Biological Activity

Methyl 5-aminobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives, which are characterized by a thiazole ring fused with a benzene ring. The presence of the amino and carboxylate groups contributes to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against multidrug-resistant pathogens. For instance, a study demonstrated that derivatives of this compound exhibited low nanomolar inhibition against DNA gyrase, an essential enzyme for bacterial DNA replication. The compound showed broad-spectrum activity against ESKAPE pathogens, which include Acinetobacter baumannii and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL for Gram-positive strains and 4–16 μg/mL for Gram-negative strains .

PathogenMIC (μg/mL)
Staphylococcus aureus<0.03
Escherichia coli4–16
Acinetobacter baumannii4–16
Klebsiella pneumoniae4–16

Antitumor Activity

The compound also displays promising antitumor activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, this compound derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin . Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance cytotoxicity.

Anti-inflammatory Properties

In addition to its antibacterial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. Compounds bearing the thiazole moiety have shown effectiveness in inhibiting pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A series of experiments conducted on various derivatives of this compound revealed that modifications at the C5 position significantly enhanced antibacterial potency. The binding affinity to DNA gyrase was assessed using molecular dynamics simulations, confirming the structural basis for increased activity .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that certain derivatives could achieve IC50 values significantly lower than those of established treatments, suggesting their potential as alternative therapeutic agents .
  • Inflammation Model : In vivo models of inflammation showed that thiazole derivatives could effectively reduce edema and inhibit the production of inflammatory mediators, supporting their use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Methyl 5-aminobenzo[d]thiazole-2-carboxylate be validated during synthesis?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 10.52 ppm for NH in similar thiazole derivatives) .
  • HRMS (ESI) for exact mass verification (e.g., observed [M+H]+ within 0.0022 Da of calculated values) .
  • FTIR to identify functional groups (e.g., carbonyl peaks at ~1666 cm⁻¹ for esters) .
    • Experimental Design : Compare spectral data with literature or analogous compounds, such as Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate .

Q. What are the critical steps in synthesizing this compound from its precursors?

  • Methodological Answer : Key steps include:

  • Amination : Introduce the amino group via reductive alkylation using NaBH₃CN and formaldehyde under mild acidic conditions (e.g., CH₃CN, 0°C to room temperature) .
  • Esterification : Protect the carboxyl group using methyl iodide in the presence of a base like NaH to avoid quaternization .
    • Data Contradiction Analysis : Monitor reaction intermediates via TLC or HPLC to address side reactions (e.g., over-alkylation).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for aminolysis or alkylation steps, as they enhance nucleophilicity .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to facilitate two-phase reactions .
  • Temperature Control : Optimize reflux times (e.g., 1–5 hours) to balance completion and decomposition .
    • Case Study : Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate achieved 83% yield via hydrazine hydrate reflux in ethanol .

Q. What computational strategies predict the pharmacological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) based on analogs with triazole-thiazole scaffolds .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from similar compounds (e.g., antimicrobial thiadiazole derivatives) .
    • Data Interpretation : Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Analysis : Compare reaction rates of derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
    • Case Study : The -NH₂ group in this compound enhances electrophilicity at the thiazole C2 position, facilitating Suzuki couplings .

Data-Driven Research Challenges

Q. How to resolve contradictions in solubility and stability data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal conditions for biological assays .
  • Accelerated Stability Studies : Use HPLC to monitor degradation under heat (40–60°C) and UV light .
    • Example : Analogous thiazole-carboxylates showed pH-dependent solubility (e.g., 2 mM in DMSO-d6) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal decomposition profiles .
    • Data Interpretation : Polymorphs with lower LogP (e.g., 2.08) may exhibit better bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-aminobenzo[d]thiazole-2-carboxylate
Reactant of Route 2
Methyl 5-aminobenzo[d]thiazole-2-carboxylate

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